N'-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE
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Overview
Description
N’-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE is a synthetic organic compound characterized by the presence of a chlorinated aromatic ring, a hydroxypropyl group, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine and 2-hydroxypropylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Formation of Intermediate: The initial reaction between 3-chloro-4-methylphenylamine and 2-hydroxypropylamine forms an intermediate compound.
Amidation: The intermediate undergoes amidation with ethanediamide under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N’-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
- N’-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYPROPYL)PROPANDIAMIDE
Uniqueness
N’-(3-CHLORO-4-METHYLPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its hydroxypropyl group, in particular, may enhance its solubility and reactivity.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7-3-4-9(5-10(7)13)15-12(18)11(17)14-6-8(2)16/h3-5,8,16H,6H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRRIJKSSWAUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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